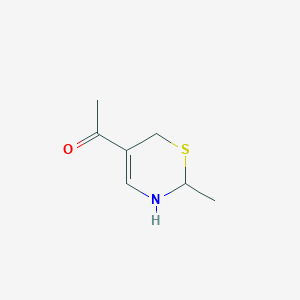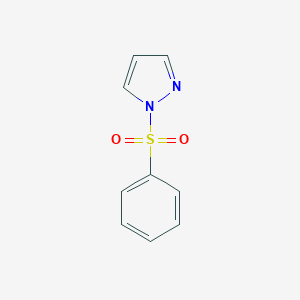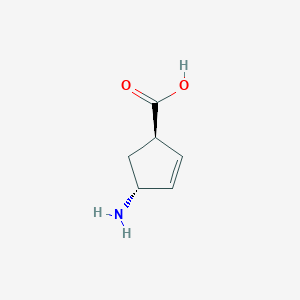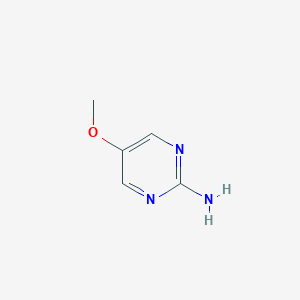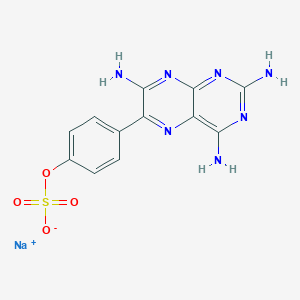
2-(4-octylphenyl)ethyl Acetate
Übersicht
Beschreibung
2-(4-Octylphenyl)ethyl acetate is a chemical compound that likely shares characteristics with similar ethyl acetate derivatives. Ethyl acetate derivatives are of interest in various chemical research areas, including organic synthesis, medicinal chemistry, and material science due to their versatile chemical properties and structural diversity.
Synthesis Analysis
The synthesis of related ethyl acetate derivatives often involves strategic functionalization and molecular rearrangement techniques. For instance, the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement offers a racemization-free pathway to synthesize hydroxamic acids and ureas from carboxylic acids, showing the synthetic versatility of ethyl acetate derivatives (Thalluri et al., 2014).
Molecular Structure Analysis
X-ray crystallography studies, such as those conducted on ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, provide detailed insights into the molecular structures of ethyl acetate derivatives. These studies reveal the non-planar nature of these molecules and the significance of intra- and intermolecular hydrogen bonding in stabilizing their structures (DyaveGowda et al., 2002).
Chemical Reactions and Properties
Ethyl acetate derivatives undergo various chemical reactions, demonstrating their reactivity and functional applicability. The Suzuki coupling reaction, for instance, is utilized to synthesize biaryl compounds with potential medicinal applications, showcasing the derivative's role in forming complex organic structures (Costa et al., 2012).
Physical Properties Analysis
Ethyl acetate and its derivatives' physical properties, including solubility, boiling point, and vapor pressure, are critical for their application in various chemical processes. The crystal and molecular structure studies provide a foundation for understanding these properties at a fundamental level (Boese et al., 2013).
Chemical Properties Analysis
The chemical properties of ethyl acetate derivatives, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are essential for their diverse applications. Research into specific derivatives like ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate reveals intricate details about their reactivity and potential for chemical modifications (Choi & Kim, 2017).
Wissenschaftliche Forschungsanwendungen
-
Antioxidant Extraction
- Field : Pharmaceutical and Toxicological Chemistry
- Application : Ethyl acetate is used in the extraction of antioxidants from rosemary leaf extracts .
- Method : The ethyl acetate extract from nonfermented dried leaves was compared with ethyl acetate extracts from fermented dried and fermented fresh rosemary leaves, in terms of antioxidant activity, total phenolic content, and extraction of natural products, via High-Performance Thin-Layer Chromatography (HPTLC) screening analysis .
- Results : The results showed that lactic acid fermentation enhances antioxidant activity in extracts by increasing the total phenolic content .
-
Biotechnological Production
- Field : Applied Microbiology and Biotechnology
- Application : Ethyl acetate is produced by yeasts as an environmentally friendly alternative to energy-intensive petrochemical processes .
- Method : The ability of yeasts to convert sugar into ethyl acetate is being explored for large-scale ester production from renewable raw materials .
- Results : This microbial synthesis of ethyl acetate could become an interesting alternative to current production methods .
- “2-(4-Octylphenyl)ethyl Acetate” is an oil-like substance that is soluble in Chloroform, Ethyl Acetate, and Hexane . It is used for proteomics research .
- Ethyl acetate, a related compound, is used in the extraction of antioxidants from rosemary leaf extracts . The extraction process involves high-performance thin-layer chromatography (HPTLC) and the results show that lactic acid fermentation enhances antioxidant activity in extracts by increasing the total phenolic content .
- “2-(4-Octylphenyl)ethyl Acetate” is an oil-like substance that is soluble in Chloroform, Ethyl Acetate, and Hexane . It is used for proteomics research .
- Ethyl acetate, a related compound, is used in the extraction of antioxidants from rosemary leaf extracts . The extraction process involves high-performance thin-layer chromatography (HPTLC) and the results show that lactic acid fermentation enhances antioxidant activity in extracts by increasing the total phenolic content .
Eigenschaften
IUPAC Name |
2-(4-octylphenyl)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-3-4-5-6-7-8-9-17-10-12-18(13-11-17)14-15-20-16(2)19/h10-13H,3-9,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRYLJCBBFSRPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467356 | |
| Record name | 2-(4-octylphenyl)ethyl Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-octylphenyl)ethyl Acetate | |
CAS RN |
162358-04-5 | |
| Record name | Benzeneethanol, 4-octyl-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162358-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-octylphenyl)ethyl Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


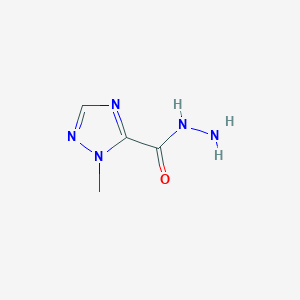


![6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B19439.png)

